molecular formula C6H11ClO2S B1528472 3-(Chloromethyl)-1lambda6-thiane-1,1-dione CAS No. 1481109-28-7

3-(Chloromethyl)-1lambda6-thiane-1,1-dione

Cat. No. B1528472
CAS RN: 1481109-28-7
M. Wt: 182.67 g/mol
InChI Key: QQJVSMPQCSJRTE-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1lambda6-thiane-1,1-dione, also known as CMTD, is a highly reactive organic compound with a variety of applications in organic synthesis. It has been widely studied for its ability to act as a catalyst in the formation of organic compounds, as well as its potential to act as a drug in the treatment of certain diseases. In

Scientific Research Applications

Polymer Synthesis and Modification

Research demonstrates the utility of chloro-substituted compounds in the synthesis and functional modification of polymers. For instance, the ring-opening copolymerization of chloro-substituted lactones with l-lactide results in chloro-substituted polylactides. These polymers are further modified through reactions with thiols, showcasing a pathway for creating materials with varied properties (Kalelkar et al., 2016).

Organo-Catalysis in Polymerization

Compounds deriving from glutamic acid, similar in structural modification potential to 3-(Chloromethyl)-1λ⁶-thiane-1,1-dione, have been explored for organo-catalyzed ring-opening polymerization. These studies underline the role of functional groups in influencing polymerization reactivity and polymer properties, which could be relevant for exploring the applications of 3-(Chloromethyl)-1λ⁶-thiane-1,1-dione in polymer science (Thillaye du Boullay et al., 2010).

Material Science and Optoelectronics

Research into low-band-gap copolymers for solar cell applications demonstrates the relevance of specific molecular modifications for achieving desired electronic properties. The development of thieno[3,4-c]pyrrole-4,6-dione-based copolymers for efficient solar cells hints at the potential for compounds like 3-(Chloromethyl)-1λ⁶-thiane-1,1-dione to be utilized in material science, particularly in the design and synthesis of materials with specific electronic characteristics (Zou et al., 2010).

Analytical Chemistry and Sensing

The synthesis and use of chloromethyl-substituted compounds for analytical purposes, such as the development of thiol-reactive luminophores for fluorescence microscopy, illustrate the potential of 3-(Chloromethyl)-1λ⁶-thiane-1,1-dione in analytical chemistry. Such compounds can be engineered to target specific cellular components, like mitochondria, indicating their utility in biological imaging and sensing applications (Amoroso et al., 2008).

properties

IUPAC Name

3-(chloromethyl)thiane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2S/c7-4-6-2-1-3-10(8,9)5-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJVSMPQCSJRTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CS(=O)(=O)C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-1lambda6-thiane-1,1-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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